REACTION_CXSMILES
|
[CH:1]([C:4]([CH3:19])([N:8]1[C:16](=[O:17])[C:15]2[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=2)[C:9]1=O)[C:5]([NH2:7])=[O:6])([CH3:3])[CH3:2].O.CCCCCC>C1(C)C=CC=CC=1>[CH:1]([C:4]1([CH3:19])[N:8]2[C:16](=[O:17])[C:15]3[C:10]([C:9]2=[N:7][C:5]1=[O:6])=[CH:11][CH:12]=[CH:13][CH:14]=3)([CH3:3])[CH3:2]
|
Name
|
|
Quantity
|
130.1 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)C(C(=O)N)(N1C(C2=CC=CC=C2C1=O)=O)C
|
Name
|
|
Quantity
|
650 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCCCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to remove traces of water
|
Type
|
ADDITION
|
Details
|
2.0 g sodium hydroxide in the form of pels is added
|
Type
|
TEMPERATURE
|
Details
|
the mixture rapidly heated to reflux
|
Type
|
ADDITION
|
Details
|
One-half hour after the addition of the sodium hydroxide
|
Type
|
ADDITION
|
Details
|
a further 2 g is added
|
Type
|
TEMPERATURE
|
Details
|
heating
|
Type
|
CUSTOM
|
Details
|
4 hours when
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
is removed from the reaction mixture
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is cooled to room temperature
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
the solids washed with toluene
|
Type
|
CUSTOM
|
Details
|
the toluene removed in vacuo
|
Type
|
CUSTOM
|
Details
|
to leave a white solid which
|
Type
|
CUSTOM
|
Details
|
air-dried
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)C1(C(N=C2N1C(C1=CC=CC=C21)=O)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 98.7 g | |
YIELD: CALCULATEDPERCENTYIELD | 81.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |